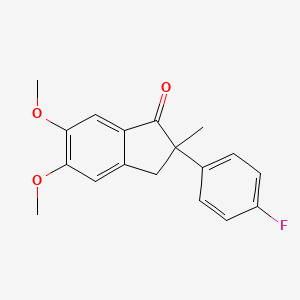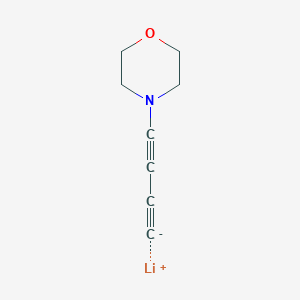
lithium;4-buta-1,3-diynylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4-buta-1,3-diynylmorpholine is a chemical compound with the molecular formula C8H8LiNO. It is characterized by the presence of a lithium atom bonded to a buta-1,3-diynyl group and a morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-buta-1,3-diynylmorpholine typically involves the reaction of lithium acetylide with 4-bromo-1,3-butadiyne in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with morpholine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Lithium;4-buta-1,3-diynylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
Lithium;4-buta-1,3-diynylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of lithium;4-buta-1,3-diynylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate neurotransmitter activity, which may contribute to its potential therapeutic effects. Key molecular targets include inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
Lithium acetylide: Shares the lithium and acetylide components but lacks the morpholine ring.
4-bromo-1,3-butadiyne: Contains the buta-1,3-diynyl group but lacks the lithium and morpholine components.
Morpholine derivatives: Compounds with the morpholine ring but different substituents
Uniqueness
Lithium;4-buta-1,3-diynylmorpholine is unique due to its combination of a lithium atom, a buta-1,3-diynyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
CAS番号 |
80487-51-0 |
|---|---|
分子式 |
C8H8LiNO |
分子量 |
141.1 g/mol |
IUPAC名 |
lithium;4-buta-1,3-diynylmorpholine |
InChI |
InChI=1S/C8H8NO.Li/c1-2-3-4-9-5-7-10-8-6-9;/h5-8H2;/q-1;+1 |
InChIキー |
WURNILOBULQXOS-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]#CC#CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


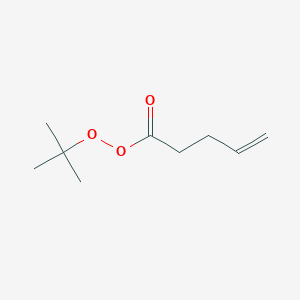
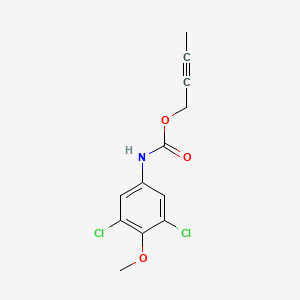
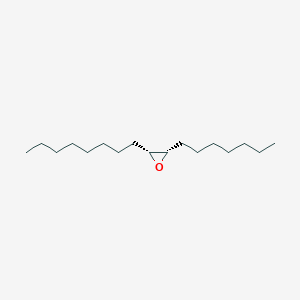


![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

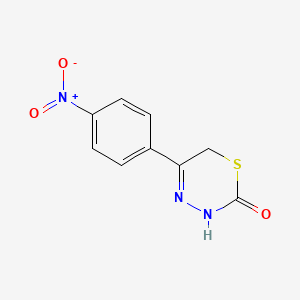

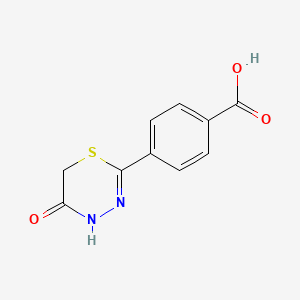
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
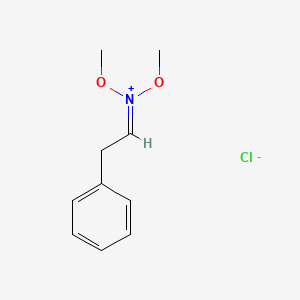
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
